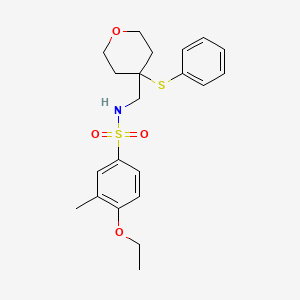

4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 4-ethoxy-3-methyl-substituted aromatic ring linked to a tetrahydro-2H-pyran moiety modified with a phenylthio group at the 4-position. The sulfonamide group (-SO₂NH-) bridges the benzene ring and the tetrahydro-2H-pyran-methyl substituent, creating a structurally complex molecule.

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S2/c1-3-26-20-10-9-19(15-17(20)2)28(23,24)22-16-21(11-13-25-14-12-21)27-18-7-5-4-6-8-18/h4-10,15,22H,3,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAVPLHCUIYUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves multiple steps:

Starting Materials: Begin with benzene sulfonamide, ethyl bromide, and the appropriate thiol and pyran derivatives.

Reaction 1: Conduct an alkylation reaction using ethyl bromide in the presence of a base to introduce the ethoxy group.

Reaction 2: Perform a substitution reaction with the thiol derivative to attach the phenylthio group.

Reaction 3: Utilize a coupling reaction to introduce the pyran moiety.

Final Step: Purify the product through recrystallization or column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale, with optimizations for efficiency and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the process.

Chemical Reactions Analysis

4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is involved in various chemical reactions:

Oxidation: This compound can undergo oxidation reactions to form sulfoxides and sulfones. Common reagents include hydrogen peroxide and peracids.

Reduction: Reduction can occur at the sulfonamide group, typically using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group and phenylthio group can be targets for nucleophilic substitutions, facilitated by reagents such as sodium hydride or potassium carbonate.

Major Products: Products from these reactions vary but commonly include oxidized forms or substituted analogs that have modified functional groups.

Scientific Research Applications

The applications of 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide span several fields:

Chemistry: Used as a starting material for synthesizing more complex molecules and as a catalyst in certain organic reactions.

Biology: Studied for its interactions with biological macromolecules, often as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Employed in the development of new materials and as an intermediate in the synthesis of advanced polymers.

Mechanism of Action

The mechanism by which 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors, altering their activity and leading to physiological changes.

Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of ethoxy , methyl , and phenylthio groups, which differentiate it from other sulfonamides. Below is a comparative analysis with key analogs:

Key Structural and Functional Differences

The phenylthio group in the tetrahydro-2H-pyran moiety (target) contrasts with the oxazolyl-sulfamoyl group in ’s analog, which is critical for antimicrobial activity .

Tetrahydro-2H-pyran Modifications :

- The tetrahydro-2H-pyran ring in the target compound is functionalized with a phenylthio group, whereas ’s analog incorporates a phenylpiperazine substituent, a feature linked to receptor antagonism (e.g., P2X receptors) .

Biological Activity Trends :

- Sulfonamides with heterocyclic appendages (e.g., oxazole in ) often exhibit antimicrobial properties, while those with bulky aromatic systems (e.g., phenylthio in the target) may target enzymes or receptors requiring hydrophobic interactions .

Research Findings and Mechanistic Insights

Antimicrobial vs. Receptor-Targeting Activity

Biological Activity

4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has drawn attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.45 g/mol

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamides found that compounds similar to this compound displayed effective inhibition against several bacterial strains, including E. coli and S. aureus.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 4a | 6.67 | P. aeruginosa |

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds, with lower values representing higher potency against the respective bacteria .

Anti-inflammatory Activity

In vivo studies have shown that sulfonamides can significantly reduce inflammation. For instance, compounds derived from similar structures have been reported to inhibit carrageenan-induced rat paw edema effectively.

| Time (h) | Compound 4a (%) | Compound 4c (%) |

|---|---|---|

| 1 | 94.69 | 89.66 |

| 2 | 87.83 | - |

These results highlight the potential of such compounds in treating inflammatory conditions .

The biological activity of this class of compounds is often attributed to their ability to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication. Additionally, their anti-inflammatory effects may involve the modulation of cytokine production and inhibition of pro-inflammatory pathways.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated various benzenesulfonamide derivatives for their antimicrobial activity. The study found that certain modifications to the sulfonamide structure enhanced potency against resistant strains .

- Evaluation of Anti-inflammatory Effects : Another research article focused on the anti-inflammatory properties of sulfonamides in a rat model indicated significant reductions in swelling and pain when treated with these compounds, suggesting their potential use in pain management therapies .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-ethoxy-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?

- Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of the tetrahydro-2H-pyran core followed by functionalization of the benzenesulfonamide group. Critical parameters include:

- Temperature control: Heating to ~140°C optimizes sulfonamide bond formation while minimizing side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- pH management: Neutral to slightly basic conditions stabilize intermediates and prevent hydrolysis .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Answer: A combination of analytical techniques is used:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms connectivity of the ethoxy, methyl, and phenylthio groups .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer: Standard assays include:

- Enzyme inhibition studies: Target-specific assays (e.g., kinase or protease inhibition) to assess binding affinity .

- Cytotoxicity screening: Cell viability assays (e.g., MTT) using cancer or primary cell lines .

- Anti-inflammatory activity: Measurement of cytokine suppression (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and target interaction of this compound?

- Answer:

- Reaction kinetics modeling: Density Functional Theory (DFT) predicts transition states and optimizes reaction pathways (e.g., sulfonamide bond formation) .

- Molecular docking: Simulates binding to biological targets (e.g., enzymes, receptors) to guide structural modifications for enhanced affinity .

- Solvent effects: Molecular dynamics simulations evaluate solvent interactions to improve yield and purity .

Q. How can contradictory data in biological activity studies be resolved?

- Answer: Contradictions often arise from assay variability or target promiscuity. Strategies include:

- Orthogonal assays: Validate results using complementary techniques (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .

- Structure-activity relationship (SAR) analysis: Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate contributing factors .

- Metabolic stability testing: Assess if metabolite interference alters activity (e.g., cytochrome P450 profiling) .

Q. What experimental designs are recommended for studying reaction mechanisms under varying conditions?

- Answer:

- Kinetic isotope effects (KIE): Replace hydrogen with deuterium to probe rate-determining steps in sulfonamide formation .

- pH-rate profiles: Monitor reaction rates across pH ranges to identify acid/base catalysis .

- In situ monitoring: Use HPLC or Raman spectroscopy to track intermediate formation in real time .

Q. How can stereochemical challenges in characterizing this compound be addressed?

- Answer:

- Chiral chromatography: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- X-ray crystallography: Resolve absolute configuration if single crystals are obtainable .

- Circular Dichroism (CD): Compare experimental and simulated spectra to assign stereochemistry .

Methodological Insights

Q. How to establish structure-activity relationships (SAR) for this sulfonamide derivative?

- Answer:

- Substituent variation: Synthesize analogs with modified ethoxy, methyl, or phenylthio groups .

- Bioisosteric replacement: Replace the tetrahydro-2H-pyran ring with morpholine or piperidine to assess scaffold flexibility .

- Pharmacophore mapping: Use computational tools to identify critical binding motifs (e.g., hydrogen-bond acceptors in the sulfonamide group) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Answer:

- Intermediate purification: Use flash chromatography or recrystallization to remove impurities early .

- Catalyst optimization: Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thioether formation) .

- Scale-up adjustments: Transition from batch to flow chemistry for exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.